6-[(allylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Overview
Description
6-[(allylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, also known as ACC, is a key intermediate in the biosynthesis of the amino acid L-methionine. It is an important molecule in the field of biochemistry as it is involved in the regulation of the metabolic pathways of various organisms.
Mechanism of Action
The mechanism of action of 6-[(allylamino)carbonyl]-3-cyclohexene-1-carboxylic acid involves the inhibition of the enzyme cystathionine gamma-lyase (CGL), which is involved in the breakdown of cystathionine to cysteine and alpha-ketobutyrate. This compound acts as a competitive inhibitor of CGL, preventing the breakdown of cystathionine and leading to an accumulation of homocysteine. This accumulation of homocysteine then stimulates the biosynthesis of L-methionine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of L-methionine in plants, leading to improved growth and development. In humans, this compound has been shown to increase the levels of homocysteine, which has been linked to an increased risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using 6-[(allylamino)carbonyl]-3-cyclohexene-1-carboxylic acid in lab experiments is that it is relatively easy to synthesize. It is also a stable molecule that can be stored for long periods of time. However, one limitation of using this compound is that it is a potent inhibitor of CGL, which can lead to the accumulation of toxic levels of homocysteine.
Future Directions
There are several future directions for the study of 6-[(allylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the physiological effects of this compound in different organisms, including humans. Finally, there is a need for further research into the mechanism of action of this compound, particularly in relation to its effects on the biosynthesis of L-methionine.
Scientific Research Applications
6-[(allylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has been extensively studied for its role in the biosynthesis of L-methionine. It is a key intermediate in the pathway that converts homocysteine to methionine. This pathway is essential for the growth and development of many organisms, including plants and bacteria.
properties
IUPAC Name |
6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h2-4,8-9H,1,5-7H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVNLQWKGISOPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CC=CCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325696 | |
Record name | 6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
194482-48-9 | |
Record name | 6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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